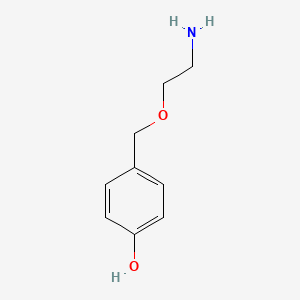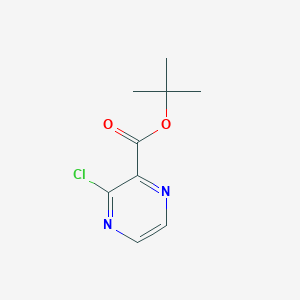
4-bromo-3-methyl-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-methyl-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a bromine atom and a carboxamide group in this compound adds to its chemical reactivity and potential biological activity.
Métodos De Preparación
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The resulting bromo derivative is then reacted with an appropriate amine to form the carboxamide group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
4-bromo-3-methyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, various amines for carboxamide formation, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-methyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The presence of the bromine atom and carboxamide group may enhance its binding affinity and specificity towards certain targets, influencing pathways involved in cell signaling, proliferation, and apoptosis.
Comparación Con Compuestos Similares
4-bromo-3-methyl-1H-indole-7-carboxamide can be compared with other indole derivatives such as:
4-bromo-1H-indole-7-carboxamide: Similar structure but lacks the methyl group.
3-methyl-1H-indole-7-carboxamide: Similar structure but lacks the bromine atom.
4-bromo-3-methyl-1H-indole: Lacks the carboxamide group.
The presence of both the bromine atom and the carboxamide group in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
4-bromo-3-methyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C10H9BrN2O/c1-5-4-13-9-6(10(12)14)2-3-7(11)8(5)9/h2-4,13H,1H3,(H2,12,14) |
Clave InChI |
DQRRIMZXJUVKIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C(C=CC(=C12)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)

![2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-](/img/structure/B13930457.png)


